
Tert-butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 864248-52-2 . It has a linear formula of C19H29N3O2 . The compound has a molecular weight of 331.46 . It is typically used in chemical research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H29N3O2/c1-19(2,3)24-18(23)22-14-17(15-22)21-11-9-20(10-12-21)13-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule. The compound includes a benzylpiperazine group attached to an azetidine ring, which is further connected to a tert-butyl carboxylate group .It should be stored in a dark place under an inert atmosphere . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
Aplicaciones Científicas De Investigación
Synthetic Applications and Environmental Impact
Synthetic Applications : Research into synthetic applications often explores compounds with complex structures for their potential use in pharmaceuticals, materials science, and as intermediates in organic synthesis. For example, the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines has been highlighted for its role in producing structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives. These compounds are crucial in the development of natural products and therapeutically applicable compounds (Philip et al., 2020).
Environmental Impact : The presence and impact of synthetic compounds on the environment, including their toxicity and biodegradation, are critical research areas. For instance, the study of synthetic phenolic antioxidants (SPAs) has shown their widespread environmental occurrence and potential human exposure, highlighting the need for future research on contamination behaviors, toxicity effects, and the development of SPAs with low environmental impact (Liu & Mabury, 2020).
Toxicology and Ecotoxicology
Toxicology Studies : Understanding the toxicological profiles of synthetic compounds, including their endocrine-disrupting effects, carcinogenic potential, and impact on human health and wildlife, is essential. Research on alternative substances to bisphenol A, for example, examines their carcinogenic, mutagenic, reproductive toxicity, and endocrine disruption potential, aiming to find safer alternatives for consumer products (den Braver-Sewradj et al., 2020).
Ecotoxicology : The ecotoxicological effects of compounds like 4-tert-Octylphenol, a degradation product of non-ionic surfactants, emphasize the need for effective removal techniques from environmental waters and the exploration of its impact on endocrine systems in humans and wildlife (Olaniyan et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-19(2,3)24-18(23)22-14-17(15-22)21-11-9-20(10-12-21)13-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUZUYZEIDOZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

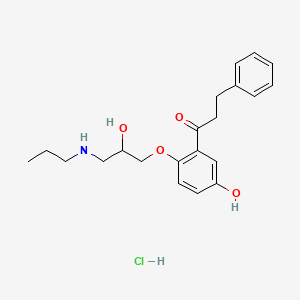

![2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine](/img/structure/B3159670.png)
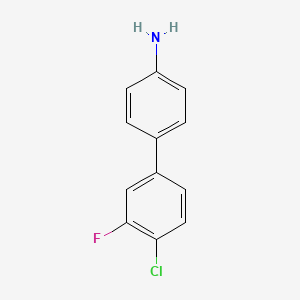
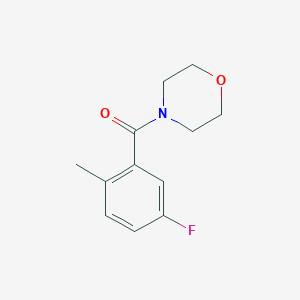

![3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline](/img/structure/B3159701.png)
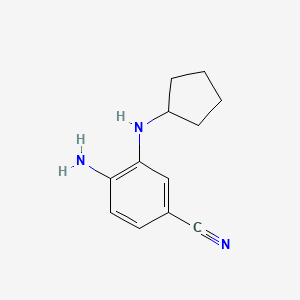
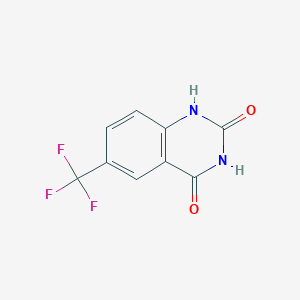
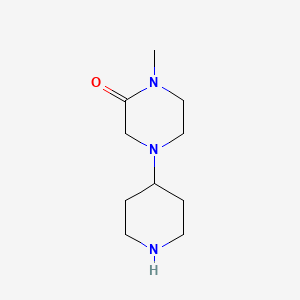
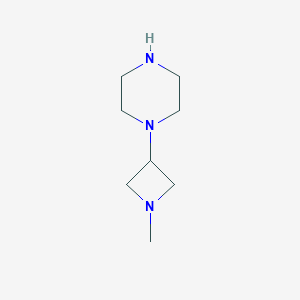


![(3-{[(Methylthio)carbonyl]amino}-1-adamantyl)acetic acid](/img/structure/B3159762.png)